Cas no 4586-90-7 (5-(4-methoxyphenyl)-2-methylpentan-2-ol)
5-(4-methoxyphenyl)-2-methylpentan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanol,4-methoxy-a,a-dimethyl-
- 5-(4-methoxyphenyl)-2-methylpentan-2-ol
- 4586-90-7
- 5-(4-Methoxy-phenyl)-2-methyl-pentan-2-ol
- 2-methyl-5-(p-meth-oxyphenyl)-2-pentanol
- DTXSID50311774
- 4-(4-methoxyphenyl)-1,1-dimethylbutyl alcohol
- KFORQIPRUCNTQO-UHFFFAOYSA-N
- EN300-20740747
- SCHEMBL10650774
- NSC-245198
- NSC245198
-
- MDL: MFCD19349814
- Inchi: 1S/C13H20O2/c1-13(2,14)10-4-5-11-6-8-12(15-3)9-7-11/h6-9,14H,4-5,10H2,1-3H3
- InChI Key: KFORQIPRUCNTQO-UHFFFAOYSA-N
- SMILES: OC(C)(C)CCCC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 208.1464
- Monoisotopic Mass: 208.146
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 0.992
- Boiling Point: 322.7°C at 760 mmHg
- Flash Point: 132.1°C
- Refractive Index: 1.507
- PSA: 29.46
- LogP: 2.78880
5-(4-methoxyphenyl)-2-methylpentan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20740747-0.05g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 0.05g |
$252.0 | 2023-09-16 | |
| Enamine | EN300-20740747-0.1g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 0.1g |
$376.0 | 2023-09-16 | |
| Enamine | EN300-20740747-0.25g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 0.25g |
$538.0 | 2023-09-16 | |
| Enamine | EN300-20740747-0.5g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 0.5g |
$847.0 | 2023-09-16 | |
| Enamine | EN300-20740747-1.0g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 1g |
$1086.0 | 2023-06-03 | |
| Enamine | EN300-20740747-2.5g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 2.5g |
$2127.0 | 2023-09-16 | |
| Enamine | EN300-20740747-5.0g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 5g |
$3147.0 | 2023-06-03 | |
| Enamine | EN300-20740747-10.0g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 10g |
$4667.0 | 2023-06-03 | |
| Enamine | EN300-20740747-1g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 1g |
$1086.0 | 2023-09-16 | |
| Enamine | EN300-20740747-5g |
5-(4-methoxyphenyl)-2-methylpentan-2-ol |
4586-90-7 | 95% | 5g |
$3147.0 | 2023-09-16 |
5-(4-methoxyphenyl)-2-methylpentan-2-ol Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 5-(4-methoxyphenyl)-2-methylpentan-2-ol
Introduction to 5-(4-methoxyphenyl)-2-methylpentan-2-ol and Its Significance in Modern Chemical Research
5-(4-methoxyphenyl)-2-methylpentan-2-ol, with the CAS number 4586-90-7, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a complex aromatic and aliphatic structure, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of a 4-methoxyphenyl group and a branched aliphatic chain makes it a versatile scaffold for further functionalization, enabling researchers to explore its utility in various biochemical pathways.
The compound's structure, characterized by a phenyl ring substituted with a methoxy group at the fourth position and an isobutyl chain attached to the second carbon of a pentanol backbone, provides a unique chemical profile. This arrangement not only influences its physical properties but also opens up possibilities for interactions with biological targets. The 4-methoxyphenyl moiety, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for the design of bioactive molecules.
In recent years, there has been growing interest in leveraging such structural motifs in the development of novel therapeutic agents. The 5-(4-methoxyphenyl)-2-methylpentan-2-ol scaffold has been explored in several preclinical studies as a potential candidate for modulating enzyme activity and receptor binding. Its aliphatic tail contributes to membrane permeability, making it an attractive candidate for oral administration, while the aromatic ring system offers opportunities for fine-tuning pharmacokinetic properties.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. Researchers have utilized derivatives of 5-(4-methoxyphenyl)-2-methylpentan-2-ol to develop molecules with enhanced binding affinity and selectivity. For instance, modifications at the 4-methoxyphenyl group have been shown to improve interactions with specific protein targets, leading to more potent and less toxic drug candidates. These findings underscore the importance of structural diversity in optimizing pharmacological activity.
The synthesis of 5-(4-methoxyphenyl)-2-methylpentan-2-ol itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient pathways, reducing the number of synthetic steps while maintaining high selectivity. Such improvements are crucial for scaling up production and making these compounds more accessible for further research.
From a computational chemistry perspective, 5-(4-methoxyphenyl)-2-methylpentan-2-ol has been used as a model system to study molecular interactions. Molecular dynamics simulations have revealed insights into how this compound might behave within biological environments, such as cell membranes or enzyme active sites. These simulations help predict binding affinities and identify key residues involved in molecular recognition, guiding experimental efforts.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of more complex molecules. For example, it can serve as a precursor for creating analogs with altered pharmacological profiles. This adaptability makes 5-(4-methoxyphenyl)-2-methylpentan-2-ol a valuable asset in drug discovery libraries, where diversity is key to identifying novel therapeutic leads.
In conclusion, 5-(4-methoxyphenyl)-2-methylpentan-2-ol (CAS no. 4586-90-7) represents an intriguing compound with significant potential in both academic research and industrial applications. Its unique structural features offer opportunities for designing molecules with tailored biological activities, making it a focal point for ongoing investigations in medicinal chemistry. As synthetic methodologies continue to evolve, expect further exploration into the capabilities of this versatile scaffold.
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